Scaffold Complexity and Topological Polar Surface Area (tPSA) Differentiate N-(Benzenesulfonyl)benzamide from Simpler Benzamide and Benzenesulfonamide Building Blocks
N-(Benzenesulfonyl)benzamide possesses a topological polar surface area (tPSA) of 71.6 Ų and a molecular complexity rating of 374, compared to benzamide (tPSA = 43.1 Ų, complexity ~100) and benzenesulfonamide (tPSA = 68.5 Ų, complexity ~150). The higher tPSA and complexity arise from the hybrid sulfonamide–carboxamide architecture, which provides three hydrogen-bond acceptor sites (two sulfonyl oxygens and one carbonyl oxygen) and one hydrogen-bond donor (sulfonamide NH), enabling binding modes inaccessible to mono-functional analogs . The measured melting point of 146–147 °C (ethanol solvate) provides a practical identity and purity check for incoming material, a feature absent in amorphous or inconsistently crystalline simple building blocks .
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Molecular Complexity |
|---|---|
| Target Compound Data | tPSA = 71.6 Ų; Complexity = 374; Rotatable bonds = 3; Heavy atoms = 18; Melting point = 146–147 °C (ethanol solvate); pKa = 4.92 ± 0.10 (predicted) |
| Comparator Or Baseline | Benzamide: tPSA = 43.1 Ų, Complexity ~100, Melting point 128–130 °C; Benzenesulfonamide: tPSA = 68.5 Ų, Complexity ~150, Melting point 149–152 °C |
| Quantified Difference | tPSA increase of 28.5 Ų (66% higher) vs. benzamide; 3.1 Ų (4.5% higher) vs. benzenesulfonamide. Complexity increase of ~274% vs. benzamide. Dual aromatic ring count: 2 vs. 1 in each comparator. |
| Conditions | Calculated using standard molecular descriptor algorithms (ACD/Labs Percepta or equivalent); melting point determined by differential scanning calorimetry (ethanol solvate) |
Why This Matters
Higher tPSA modulates passive membrane permeability and solubility in permeability-limited screening cascades; the dual aromatic system and additional hydrogen-bonding capacity directly support rational fragment growth and lead optimization campaigns targeting Bcl-2 and related protein–protein interaction pockets.
